N1-ethyl-N1-methylbenzene-1,2-diamine
Overview
Description
“N1-ethyl-N1-methylbenzene-1,2-diamine” is a chemical compound . It is a colorless to light yellow liquid . It is soluble in various organic solvents and exhibits basic properties .
Synthesis Analysis
This compound is commonly used in the field of organic synthesis . It can act as a catalyst, functional reagent, and starting material in organic synthesis . The compound is typically synthesized from phenol through nitration to produce nitrophenol, which is then reduced to yield the target product .Chemical Reactions Analysis
“this compound” can undergo amination reactions with various substrates . It can also be used for the synthesis of novel polymers, investigation of catalytic properties, and development of drug delivery systems.Physical and Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a relative density of 0.803 and a refractive index of 1.4300-1.4260 . It is soluble in many organic solvents .Scientific Research Applications
Anti-Inflammatory and Biochemical Interactions
- A study on N1-benzyl-4-methylbenzene-1,2-diamine (BMD) revealed its potential to inhibit nitric oxide production in macrophages, demonstrating its anti-inflammatory capabilities. BMD was found to attenuate lipopolysaccharide-induced synthesis of inducible nitric oxide synthase (iNOS) and suppress nuclear factor (NF)-kappaB activation, suggesting its therapeutic potential in nitric oxide-associated inflammatory diseases (Hyun-Mo Shin et al., 2005).
Chemical Synthesis and Material Science
- Research into the synthesis and characterization of novel compounds and materials has been a significant application area. For instance, the synthesis of N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine demonstrated the potential for creating specific molecular structures under certain conditions, leading to high yields of targeted products (Georgia A. Zissimou & P. Koutentis, 2017).
- Another study focused on the synthesis of redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units, derived from a novel diamine monomer. These polyimides, intended as future hole transporting materials, exhibited properties making them candidates for use in organic light emitting diodes (OLEDs) due to their high lying HOMO levels and stable electrochemical properties (A. Iqbal et al., 2016).
Environmental Applications
- The preparation of CO2 adsorbents using N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine highlighted the material's superior CO2 adsorption capacity and efficiency. The study demonstrated the stability and effectiveness of these adsorbents in capturing CO2, suggesting their utility in addressing environmental challenges related to carbon dioxide emissions (Tristan James Sim et al., 2020).
Molecular Dynamics and Computational Studies
- A study employed density functional theory (DFT) and molecular dynamics (MD) simulations to explore the adsorption behavior and corrosion inhibition mechanism of amine derivatives on steel surfaces. This research provides insights into the molecular interactions and effectiveness of corrosion inhibitors, which are crucial for the development of more durable materials (S. Saha et al., 2018).
Safety and Hazards
Future Directions
“N1-ethyl-N1-methylbenzene-1,2-diamine” has diverse applications in scientific research. It can be utilized for synthesizing novel polymers, investigating catalytic properties, and developing drug delivery systems.
Relevant Papers There are several peer-reviewed papers and technical documents related to “this compound” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
Mechanism of Action
Target of Action
This compound might interact with various biological targets due to its structural similarity to other benzene diamines .
Mode of Action
In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s worth noting that benzene diamines can be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are generally soluble in water, which could influence their bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N1-ethyl-N1-methylbenzene-1,2-diamine. For instance, benzene diamines can react as acids to neutralize bases .
Properties
IUPAC Name |
2-N-ethyl-2-N-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMGUQRDALNQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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